molecular formula C4H8ClNO2S B13348233 1-Methylazetidine-3-sulfonyl chloride

1-Methylazetidine-3-sulfonyl chloride

Cat. No.: B13348233
M. Wt: 169.63 g/mol
InChI Key: VVIMYAWTFZOMKS-UHFFFAOYSA-N
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Description

1-Methylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClNO2S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microchannel reactors has been explored for similar compounds, which allows for precise control over reaction parameters and enhances safety .

Chemical Reactions Analysis

Types of Reactions: 1-Methylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Ring-Opening Reactions: The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions, which can be catalyzed by acids or bases.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Acidic or basic catalysts are often employed to facilitate ring-opening reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while ring-opening reactions can produce linear or branched amines .

Scientific Research Applications

1-Methylazetidine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylazetidine-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

    Aziridines: These are three-membered nitrogen-containing rings that share similar reactivity with azetidines but have different ring strain and reactivity profiles.

    Other Azetidines: Compounds such as 1,3,3-trimethylazetidine and 3-chloroazetidine have been studied for their unique reactivity and applications.

Uniqueness: 1-Methylazetidine-3-sulfonyl chloride is unique due to its specific functional groups and the balance of ring strain and reactivity.

Properties

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

IUPAC Name

1-methylazetidine-3-sulfonyl chloride

InChI

InChI=1S/C4H8ClNO2S/c1-6-2-4(3-6)9(5,7)8/h4H,2-3H2,1H3

InChI Key

VVIMYAWTFZOMKS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)S(=O)(=O)Cl

Origin of Product

United States

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